molecular formula C49H48N4O5 B12382713 LD-Attec2

LD-Attec2

Cat. No.: B12382713
M. Wt: 772.9 g/mol
InChI Key: XLMMYLGTSGIVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LD-Attec2 involves the design of bifunctional molecules that can bind to both lipid droplets and autophagosomal proteins. The preparation process includes:

Comparison with Similar Compounds

LD-Attec2 is unique compared to other similar compounds due to its ability to target and degrade non-protein biomolecules. Similar compounds include:

This compound stands out due to its specific targeting of lipid droplets, making it a valuable tool for studying lipid metabolism and related diseases .

Properties

Molecular Formula

C49H48N4O5

Molecular Weight

772.9 g/mol

IUPAC Name

7-hydroxy-5-[10-[1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]oxydecoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C49H48N4O5/c1-34-18-12-15-23-42(34)51-50-38-25-26-43(35(2)30-38)52-53-49-40-22-14-13-21-37(40)24-27-44(49)56-28-16-7-5-3-4-6-8-17-29-57-45-31-39(54)32-46-48(45)41(33-47(55)58-46)36-19-10-9-11-20-36/h9-15,18-27,30-33,54H,3-8,16-17,28-29H2,1-2H3

InChI Key

XLMMYLGTSGIVKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCOC5=CC(=CC6=C5C(=CC(=O)O6)C7=CC=CC=C7)O)C

Origin of Product

United States

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